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molecular formula C7H10F3NO2 B2465622 N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide CAS No. 1011460-56-2

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

Cat. No. B2465622
M. Wt: 197.157
InChI Key: RHGDPFJEXLFYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365522B2

Procedure details

To a stirred solution of compound A103-1 (164 mg, 0.832 mmol) in DCM (2 mL) was added diisobutylaluminum hydride (1 M in hexane, 1.0 mL, 1.0 mmol) at −78° C. under nitrogen atmosphere. After 0.5 h, the mixture was allowed to warm to 0° C. and stirred for 0.5 h. The reaction mixture was quenched with sat. KHSO4 aq. (10 mL) and extracted with DCM (2×4 mL). The combined organic layers were directly used in the next step without further purification.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1([C:9]([F:12])([F:11])[F:10])[CH2:8][CH2:7]1)=[O:5].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[F:10][C:9]([F:12])([F:11])[C:6]1([CH:4]=[O:5])[CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
CON(C(=O)C1(CC1)C(F)(F)F)C
Name
Quantity
1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. KHSO4 aq. (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×4 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were directly used in the next step without further purification

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
FC(C1(CC1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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